4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
CAS No.:
Cat. No.: VC15799629
Molecular Formula: C16H15N3OS
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3OS |
|---|---|
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 4-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H15N3OS/c1-10-3-8-14(11(2)9-10)19-15(17-18-16(19)21)12-4-6-13(20)7-5-12/h3-9,20H,1-2H3,(H,18,21) |
| Standard InChI Key | CIIDSOGNYNGNST-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has the molecular formula C₁₆H₁₅N₃OS and a molecular weight of 297.4 g/mol. Its IUPAC name, 4-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione, reflects the arrangement of substituents on the triazole ring. The canonical SMILES string CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O)C provides a precise representation of its connectivity.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃OS |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 4-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
| CAS Number | Not publicly disclosed |
| PubChem CID | 135621827 |
Structural Analysis
The compound’s structure integrates three critical functional groups:
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1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions with biological targets .
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2,4-Dimethylphenyl Substituent: Enhances lipophilicity, potentially improving membrane permeability and target binding.
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Mercapto Group (-SH): Participates in redox reactions and metal chelation, contributing to antioxidant and enzyme-inhibitory activities .
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Phenolic Hydroxyl (-OH): Imparts antioxidant properties via radical scavenging and modulates solubility.
Computational studies on analogous triazole-thiols reveal planar geometries with intramolecular hydrogen bonds between the thiol sulfur and adjacent nitrogen atoms, stabilizing the tautomeric form . The phenolic group’s orientation perpendicular to the triazole ring may facilitate interactions with hydrophobic enzyme pockets .
Synthesis and Reaction Chemistry
Key Reaction Conditions:
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Temperature: Reflux conditions (60–80°C).
Reactivity
The mercapto and phenolic groups dominate the compound’s reactivity:
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Thiol-Disulfide Exchange: The -SH group undergoes oxidation to form disulfide bridges, relevant in modulating enzyme activity .
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Metal Chelation: The thiol sulfur and triazole nitrogens coordinate transition metals (e.g., Cu²⁺, Zn²⁺), a property exploited in anticancer drug design .
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Esterification/Acylation: The phenolic -OH can be acetylated or sulfonated to modify solubility and bioavailability.
Biological Activities and Mechanisms
Antibacterial Effects
Against Staphylococcus aureus, triazole-thiol derivatives exhibit MICs of 8–16 µg/mL. The mechanism involves interference with DNA gyrase and topoisomerase IV, as demonstrated by molecular docking studies . The phenolic group may synergize by generating oxidative stress via ROS production.
Anticancer Activity
Mercapto-triazoles induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) through:
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Bcl-2/Bax Ratio Modulation: Downregulating anti-apoptotic Bcl-2 while upregulating pro-apoptotic Bax.
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Caspase-3 Activation: Cleaving poly (ADP-ribose) polymerase (PARP) to trigger programmed cell death .
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Metalloproteinase Inhibition: Chelating Zn²⁺ in matrix metalloproteinases (MMPs), suppressing tumor metastasis .
Physicochemical Properties
Solubility and Partitioning
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logP: Estimated at 3.1 (Predicted via ChemAxon), indicating moderate lipophilicity suitable for oral absorption.
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Aqueous Solubility: <1 mg/mL due to the aromatic and thiol groups; solubility improves in DMSO or ethanol.
Spectral Characteristics
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IR Spectroscopy: Peaks at 2560 cm⁻¹ (S-H stretch), 1680 cm⁻¹ (C=N triazole), and 3250 cm⁻¹ (O-H phenol) .
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¹H NMR: Key signals include δ 2.25 (s, 6H, CH₃), δ 6.85–7.45 (m, aromatic protons), and δ 10.1 (s, 1H, -OH).
Applications in Drug Development
Lead Optimization
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Bioisosteric Replacement: The triazole core serves as a bioisostere for imidazole or oxazole rings, improving metabolic stability .
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Prodrug Design: Acetylation of the phenolic -OH enhances blood-brain barrier penetration for CNS-targeted agents.
Targeted Therapies
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